

5-Bromo-2,2'-bipyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2,2'-bipyridine**

Cat. No.: **B093308**

[Get Quote](#)

CAS Number: 15862-19-8

This technical guide provides an in-depth overview of **5-Bromo-2,2'-bipyridine**, a key building block in coordination chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications, particularly in the formation of biologically active metal complexes.

Core Properties of 5-Bromo-2,2'-bipyridine

5-Bromo-2,2'-bipyridine is a substituted heterocyclic aromatic compound. The presence of the bromine atom and the bipyridyl structure makes it a versatile precursor for the synthesis of more complex molecules through various cross-coupling reactions.^[1] It typically appears as a white to light yellow or almost white crystalline solid or powder.^{[2][3]}

Physicochemical Data

The following tables summarize the key physical and chemical properties of **5-Bromo-2,2'-bipyridine**.

Identifier	Value
CAS Number	15862-19-8 [4]
Molecular Formula	C ₁₀ H ₇ BrN ₂ [4]
Linear Formula	C ₁₀ H ₇ BrN ₂ [4]
Synonyms	5-Bromo-2,2'-bipyridyl, 2-(2-Pyridyl)-5-bromopyridine, 3-Bromo-6-(2-pyridyl)pyridine [2] [3]
Property	Value
Molecular Weight	235.08 g/mol
Appearance	White to Almost white powder to crystal [2] [5]
Melting Point	74.0 to 78.0 °C [2]
Boiling Point	322.4 ± 27.0 °C at 760 mmHg [6]
pKa	3.55 ± 0.22 (Predicted) [5]
Solubility	Soluble in organic solvents like ethanol and dichloromethane [3]

Experimental Protocols

The synthesis of **5-Bromo-2,2'-bipyridine** can be achieved through several methods, with Stille coupling and direct bromination being the most common.

Synthesis via Stille Coupling

The Stille coupling reaction provides a reliable method for the synthesis of **5-Bromo-2,2'-bipyridine**.[\[7\]](#) This method involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide.

Reaction: Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine.[\[7\]](#)

Reagents and Materials:

- 2,5-dibromopyridine
- 2-trimethylstannylpyridine
- Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$
- Anhydrous toluene or other suitable solvent
- Standard glassware for inert atmosphere reactions (Schlenk line)
- Magnetic stirrer and heating mantle
- Chromatography supplies for purification

Procedure:

- In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,5-dibromopyridine in anhydrous toluene.
- Add 2-trimethylstannylpyridine to the solution.
- Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0).
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate the tin byproducts.
- Filter the mixture through a pad of Celite, washing with ethyl acetate.
- Separate the organic layer from the aqueous layer in a separatory funnel.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Purify the crude product by column chromatography on silica gel to yield **5-Bromo-2,2'-bipyridine**.

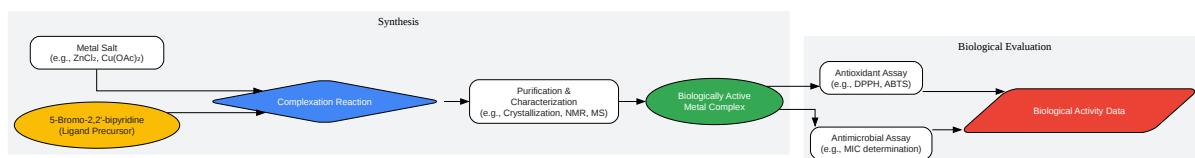
Synthesis via Direct Bromination

Direct bromination of 2,2'-bipyridine is another synthetic route. This method can sometimes lead to the formation of both mono- and di-brominated products, requiring careful control of reaction conditions and purification to isolate the desired **5-Bromo-2,2'-bipyridine**.^{[2][8]} In some procedures, **5-Bromo-2,2'-bipyridine** is a minor product in the synthesis of 5,5'-dibromo-2,2'-bipyridine.^[2]

Reaction: Bromination of 2,2'-bipyridine.

Reagents and Materials:

- 2,2'-bipyridine
- Bromine (Br₂)
- Appropriate solvent (e.g., a mixture of oleum and sulfuric acid)
- Ice bath
- Standard reaction glassware
- Neutralizing agent (e.g., sodium hydroxide solution)
- Extraction solvent (e.g., dichloromethane)


Procedure:

- Prepare the brominating mixture, for example, by dissolving bromine in a mixture of oleum and sulfuric acid, while cooling in an ice bath.
- Slowly add 2,2'-bipyridine to the cooled brominating mixture with constant stirring.
- Allow the reaction to proceed at a controlled temperature, monitoring the reaction by TLC.
- Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

- Neutralize the acidic solution with a suitable base, such as a concentrated sodium hydroxide solution, while keeping the mixture cool.
- Extract the product with an organic solvent like dichloromethane.
- Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
- Concentrate the solution in vacuo.
- Purify the resulting solid by recrystallization or column chromatography to separate **5-Bromo-2,2'-bipyridine** from unreacted starting material and di-brominated byproducts.

Applications in the Synthesis of Biologically Active Metal Complexes

While **5-Bromo-2,2'-bipyridine** itself is not typically a signaling molecule, it serves as a crucial ligand in the synthesis of metal complexes with significant biological activities, including antimicrobial and antioxidant properties.^{[9][10]} The workflow for developing such complexes is outlined below.

[Click to download full resolution via product page](#)

Workflow for Synthesis and Evaluation of a Metal Complex.

The logical flow for the application of **5-Bromo-2,2'-bipyridine** in creating novel therapeutic agents is depicted in the diagram above. The process begins with the synthesis of a metal complex, followed by rigorous biological testing to ascertain its efficacy.

Synthesis of a Hypothetical Zinc(II) Complex

This protocol outlines the synthesis of a hypothetical zinc(II) complex using **5-Bromo-2,2'-bipyridine** as a ligand, which could then be tested for biological activity.

Procedure:

- Dissolve **5-Bromo-2,2'-bipyridine** in a suitable solvent such as ethanol or methanol.
- In a separate flask, dissolve an equimolar amount of a zinc(II) salt (e.g., zinc chloride) in the same solvent.
- Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.
- The reaction mixture may be heated to reflux for several hours to ensure complete complex formation.
- Allow the solution to cool, which may induce the precipitation of the complex.
- Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- The structure and purity of the synthesized complex should be confirmed by techniques such as X-ray crystallography, NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Evaluation

The synthesized metal complexes can be screened for a variety of biological activities.

- Antimicrobial Activity: The minimum inhibitory concentration (MIC) of the complex can be determined against a panel of pathogenic bacteria and fungi to assess its antimicrobial potency.^[9]

- Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to evaluate the antioxidant capacity of the complex.[10]

The functionalization of **5-Bromo-2,2'-bipyridine** and its subsequent use as a ligand in metal complexes opens up a vast area of research in the development of new therapeutic agents and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Inorganic chemical biology and metal complexes in cells: from the design of cellular models to evaluate antioxidant activity to the characterization of metal complexes in cells [comptes-rendus.academie-sciences.fr]
- 2. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [5-Bromo-2,2'-bipyridine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093308#5-bromo-2-2-bipyridine-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com